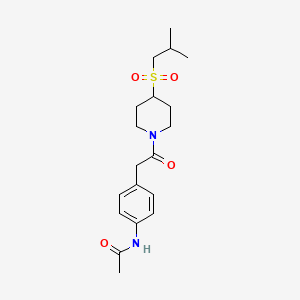

N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

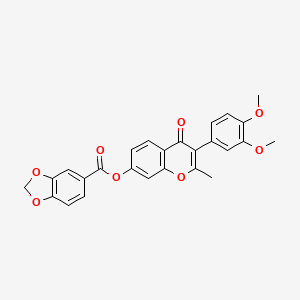

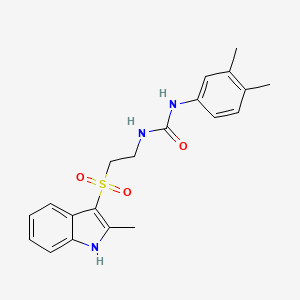

“N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The isobutylsulfonyl group attached to the piperidine ring could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The piperidine ring provides a basic nitrogen atom, while the acetamide group introduces a polar carbonyl group . The isobutylsulfonyl group could potentially introduce steric hindrance .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acetamide group could increase its solubility in polar solvents . The piperidine ring might also influence its boiling point and melting point .Scientific Research Applications

Role in Drug Designing

Piperidine derivatives, such as the compound , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Anti-inflammatory Properties

The compound has shown potential in the treatment of inflammation. A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized and evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

Antimicrobial Activity

The compound has shown promising antimicrobial activity. In a study, compounds related to the compound were found to have promising antimicrobial activity .

Anticancer Activity

The compound has potential anticancer activity. In a study, compounds related to the compound were found to be the most active ones against the breast cancer cell line .

Mucoprotective Potential

The compound has shown mucoprotective potential. In a study, the benzimidazole derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide (B8) was found to have mucoprotective effects against Methotrexate-induced intestinal mucositis in mice .

Role in Chemotherapy

The compound could be used as an adjunct in chemotherapy to deter side effects. The benzimidazole derivative N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide (B8) had mucoprotective effects against Methotrexate-induced intestinal mucositis and could be used as an adjunct in chemotherapy to deter this side effect .

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

The specific mode of action of N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide Piperidine derivatives are known to have various biological activities . The interaction of this compound with its targets would result in changes at the molecular level, which could potentially lead to the observed pharmacological effects.

Biochemical Pathways

The exact biochemical pathways affected by N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide It is known that piperidine derivatives can influence a wide range of biological pathways . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.

Result of Action

The molecular and cellular effects of N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide Given that piperidine derivatives are known to have various biological activities , it can be inferred that this compound would have significant effects at the molecular and cellular levels.

properties

IUPAC Name |

N-[4-[2-[4-(2-methylpropylsulfonyl)piperidin-1-yl]-2-oxoethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-14(2)13-26(24,25)18-8-10-21(11-9-18)19(23)12-16-4-6-17(7-5-16)20-15(3)22/h4-7,14,18H,8-13H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKAKHJZOMHGVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(4-(isobutylsulfonyl)piperidin-1-yl)-2-oxoethyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenylpropyl)acetamide](/img/structure/B2693478.png)

![N-(4-methoxybenzyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2693483.png)

![1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2693488.png)

![2-Chloro-N-[1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]acetamide](/img/structure/B2693492.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B2693494.png)